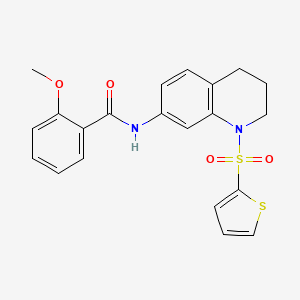
2-methoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a novel compound that has gained significant attention in scientific research due to its potential applications in various fields. This molecule is a member of the tetrahydroquinoline class of compounds, which have been shown to exhibit a wide range of biological activities. In
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-methoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide' involves the synthesis of the tetrahydroquinoline ring system followed by the attachment of the thiophene and benzamide moieties.
Starting Materials
2-methoxyaniline, ethyl acetoacetate, sulfuric acid, sodium nitrite, sodium sulfite, thiophene-2-carboxylic acid, sodium hydroxide, benzoyl chloride, sodium bicarbonate, sodium chloride, magnesium sulfate, acetonitrile, dimethylformamide, triethylamine, N,N-dimethylformamide, 1,2,3,4-tetrahydroquinoline
Reaction
Step 1: Synthesis of 2-methoxy-1-nitrobenzene by nitration of 2-methoxyaniline with a mixture of sulfuric acid and nitric acid., Step 2: Reduction of 2-methoxy-1-nitrobenzene to 2-methoxyaniline using sodium sulfite and sodium nitrite., Step 3: Synthesis of ethyl 2-methoxy-3-oxobutanoate by condensation of 2-methoxyaniline with ethyl acetoacetate in the presence of sodium hydroxide., Step 4: Synthesis of 1,2,3,4-tetrahydroquinoline by cyclization of ethyl 2-methoxy-3-oxobutanoate with 1,2,3,4-tetrahydroquinoline in the presence of sodium hydroxide., Step 5: Synthesis of 1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinoline-7-carbaldehyde by reaction of thiophene-2-carboxylic acid with 1,2,3,4-tetrahydroquinoline-7-carbaldehyde in the presence of triethylamine and N,N-dimethylformamide., Step 6: Synthesis of 2-methoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide by reaction of 1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinoline-7-carbaldehyde with 2-methoxyaniline in the presence of benzoyl chloride, sodium bicarbonate, and N,N-dimethylformamide.
Mecanismo De Acción
The mechanism of action of 2-methoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. This compound has been shown to inhibit the activity of the enzyme, phosphoinositide 3-kinase (PI3K), which is involved in cell growth and survival. Additionally, this molecule has been shown to inhibit the activity of the protein, nuclear factor-kappa B (NF-κB), which is involved in the regulation of inflammation.
Efectos Bioquímicos Y Fisiológicos
2-methoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has been shown to exhibit a wide range of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antioxidant properties. Additionally, this molecule has been shown to have a neuroprotective effect, making it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-methoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide in lab experiments include its wide range of biological activities and potential applications in various fields. However, the limitations of using this compound include its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-methoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide. One potential direction is to further explore its potential applications in cancer treatment, as this molecule has been shown to inhibit the growth of cancer cells. Additionally, further research could be conducted to determine the optimal dosage and administration of this compound for various applications. Finally, research could be conducted to develop more efficient synthesis methods for this compound, which could make it more accessible for scientific research.
Aplicaciones Científicas De Investigación
2-methoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has been shown to exhibit a wide range of biological activities, making it a promising compound for scientific research. This molecule has been studied for its potential applications in cancer treatment, as it has been shown to inhibit the growth of cancer cells. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Propiedades
IUPAC Name |
2-methoxy-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S2/c1-27-19-8-3-2-7-17(19)21(24)22-16-11-10-15-6-4-12-23(18(15)14-16)29(25,26)20-9-5-13-28-20/h2-3,5,7-11,13-14H,4,6,12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQVFHIKXRKVMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CS4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2883648.png)
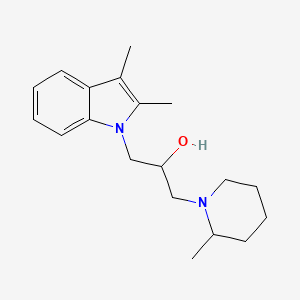
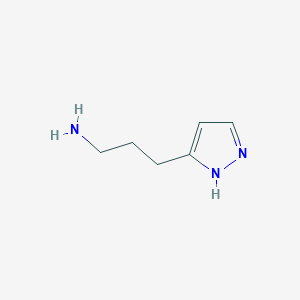
![N'-[(6-Aminopyridin-3-yl)methyl]-N,N,N'-trimethylethane-1,2-diamine;trihydrochloride](/img/structure/B2883653.png)
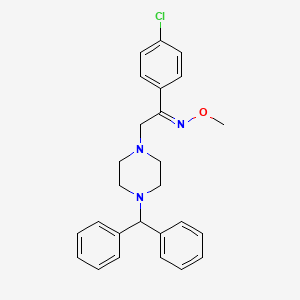
![2-(1H-pyrrole-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2883656.png)
![(3-(1H-tetrazol-1-yl)phenyl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone](/img/structure/B2883657.png)
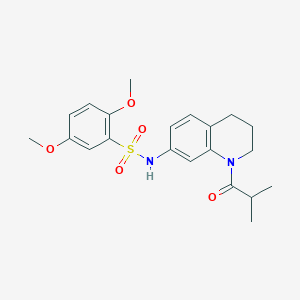
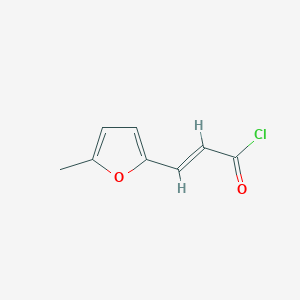
![4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2883664.png)
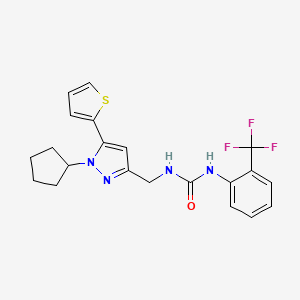
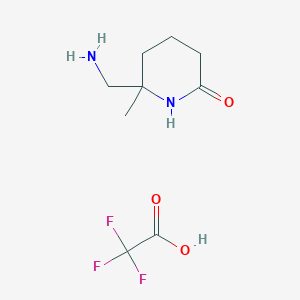
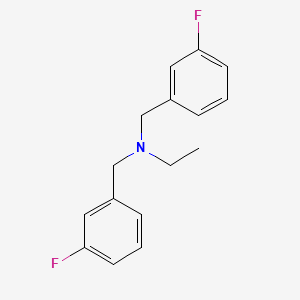
![N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2883670.png)